molecular formula C14H21FN2O2S B5788068 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5788068
M. Wt: 300.39 g/mol
InChI Key: JTDOGGUZBKPLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as FPBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes such as cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its high selectivity towards specific enzymes. It has also been found to have low toxicity and good stability. However, one of the limitations of using 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods for 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide and its derivatives. Additionally, the development of new analytical techniques for the detection and quantification of 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in biological samples could also be a future direction for research.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamide compounds in various biological processes. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-fluoro-N-(3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2S/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17/h5-8,16H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDOGGUZBKPLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide

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